molecular formula C12H17N B13034549 1-[4-(Methylethyl)phenyl]prop-2-enylamine

1-[4-(Methylethyl)phenyl]prop-2-enylamine

Cat. No.: B13034549
M. Wt: 175.27 g/mol
InChI Key: FPHUTPRIFFNXNE-UHFFFAOYSA-N
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Description

1-[4-(Methylethyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C12H17N. It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a methylethyl group at the para position. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methylethyl)phenyl]prop-2-enylamine typically involves the alkylation of phenylpropylamine derivatives. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a phenylpropylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methylethyl)phenyl]prop-2-enylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenyl ring .

Scientific Research Applications

1-[4-(Methylethyl)phenyl]prop-2-enylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methylethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies on its binding affinity and activity at these targets are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methyl)phenyl]prop-2-enylamine
  • 1-[4-(Ethyl)phenyl]prop-2-enylamine
  • 1-[4-(Isopropyl)phenyl]prop-2-enylamine

Uniqueness

1-[4-(Methylethyl)phenyl]prop-2-enylamine is unique due to the presence of the methylethyl group at the para position of the phenyl ring. This substitution can significantly influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3

InChI Key

FPHUTPRIFFNXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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